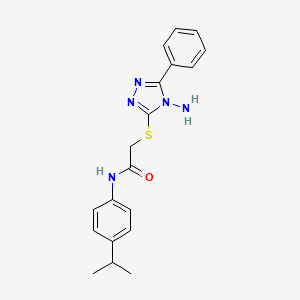

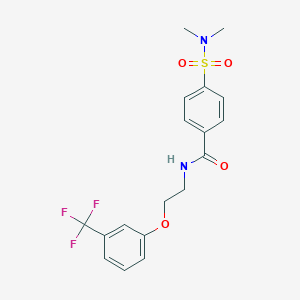

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazepane derivative that has been synthesized using a variety of methods, and it has been found to exhibit interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antiproliferative Activity Against Cancer Cells

A study investigated the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs towards laryngeal cancer cells. These compounds showed selectivity towards cancer cells, enhancing antioxidant enzyme activity and reducing ROS production. The treatment led to apoptosis stimulation through the BAX/BCL-2 ratio increase and caspase cascade activation. This suggests potential applications in chemotherapy, especially in combination with other drugs to enhance drug bioavailability and effectiveness against cancer cells (Haridevamuthu et al., 2023).

Structural Characterization and Synthesis

Research on the synthesis and characterization of isomeric benzo[1,4]oxazines and benzothiazolines has been conducted, indicating the broad interest in sulfur-containing heterocycles for their potential pharmaceutical applications and their relevance in understanding complex chemical reactions and structures (Santes et al., 1999).

Alkylation Reactions

A study focused on the alkylation of 2-sulfanylbenzoxazole without solvent and bases, demonstrating the potential for developing new synthetic routes that are more efficient and environmentally friendly. The research outlines a domino process leading to bis(benzoxazol-2-yl)disulfonium derivatives, indicating the significance of sulfur-containing compounds in synthetic chemistry (Shagun et al., 2018).

Benzylation of Alcohols

Another study explored the benzylation of alcohols using a stable, neutral organic salt, which converts alcohols into benzyl ethers upon warming. This research could have implications for the development of novel organic synthesis techniques and the preparation of compounds with potential pharmaceutical uses (Poon & Dudley, 2006).

Propiedades

IUPAC Name |

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-18(14-23-13-15-5-2-1-3-6-15)19-9-8-17(16-7-4-11-24-16)25(21,22)12-10-19/h1-7,11,17H,8-10,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWCJXHHKZXIPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)